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Compound of Interest

Compound Name:
2-(2,3-Dichlorophenyl)benzoic

acid

CAS No.: 1181385-35-2

Cat. No.: B6363780

Get Quote

A Pharmacological Probe for Protein Stabilization and
Receptor Antagonism
Executive Summary & Chemical Identity[1]
2-(2,3-Dichlorophenyl)benzoic acid is a biaryl compound characterized by two benzene rings

linked by a single C-C bond (biphenyl), with a carboxylic acid group at the ortho (2) position of

the proximal ring and two chlorine atoms at the 2' and 3' positions of the distal ring.

This specific steric and electronic arrangement creates a "twisted" biphenyl conformation due

to steric hindrance between the carboxylic acid and the chlorine atoms. This conformation is

biologically significant, allowing the molecule to act as a bioisostere for several established

drug classes.
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Property Detail

Chemical Structure Biphenyl-2-carboxylic acid scaffold

Key Substituents 2-COOH (Proximal), 2',3'-Dichloro (Distal)

Molecular Class Halogenated Biaryl Acid

Primary Target (Human) Transthyretin (TTR) (Kinetic Stabilizer)

Secondary Target (Human)
Angiotensin II Type 1 Receptor (AT1)

(Antagonist Probe)

Biological Role
Amyloidogenesis Inhibitor, Anti-hypertensive

Scaffold

Primary Mechanism: Kinetic Stabilization of
Transthyretin (TTR)[2]
The most scientifically robust mechanism for this compound, based on Structure-Activity

Relationship (SAR) data of halogenated biphenyls (e.g., Diflunisal, Tafamidis), is the kinetic

stabilization of the Transthyretin (TTR) tetramer.

The Amyloidogenic Cascade
Transthyretin is a homotetrameric transport protein for Thyroxine (T4) and Retinol-Binding

Protein (RBP).[1][2] In TTR amyloidosis (ATTR), the rate-limiting step is the dissociation of the

native tetramer into monomers.[1] These monomers subsequently misfold and aggregate into

amyloid fibrils.[1][3]

Mechanism of Binding
2-(2,3-Dichlorophenyl)benzoic acid functions as a kinetic stabilizer by binding to the

unoccupied T4-binding pockets at the dimer-dimer interface of the TTR tetramer.

Pocket Occupation: The compound mimics Thyroxine (T4).[1] The biphenyl scaffold bridges

the two TTR dimers.
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Halogen Bonding: The 2',3'-dichloro substituents fit into the hydrophobic Halogen Binding

Pockets (HBP 2/3), forming van der Waals interactions and hydrophobic contacts with

residues like Leu17, Val121, and Thr119.

Electrostatic Anchoring: The carboxylate anion (-COO⁻) at the 2-position forms electrostatic

interactions (salt bridges) with the

-amino group of Lys15 at the entrance of the binding pocket.

Negative Cooperativity: Binding of one molecule of the inhibitor to one of the two T4 sites is

often sufficient to stabilize the entire tetramer, preventing dissociation.

Pathway Visualization
The following diagram illustrates the intervention point of the compound within the

amyloidogenic pathway.
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Figure 1: Mechanism of TTR Kinetic Stabilization. The compound binds the native tetramer,

raising the activation energy for dissociation and preventing fibril formation.

Secondary Mechanism: Angiotensin II Receptor
Antagonism (AT1)
The biphenyl-2-carboxylic acid core is the fundamental scaffold of the "Sartan" class of

antihypertensives (e.g., Losartan, Valsartan).
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Pharmacophore Homology
Sartan Scaffold: Requires a biphenyl core with an acidic group (tetrazole or carboxylic acid)

at the ortho position of the proximal ring.

2-(2,3-Dichlorophenyl)benzoic acid: Perfectly matches this scaffold.

Mechanism: The compound acts as a competitive antagonist at the AT1 receptor. The

anionic carboxylate mimics the C-terminal carboxylate of Angiotensin II (Tyr-Ile-His-Pro-Phe),

while the dichlorophenyl group mimics the hydrophobic side chains (Ile/Phe), blocking the

receptor activation.

Note: While functional, marketed sartans typically employ a tetrazole group (bioisostere of

carboxylate) and a bulky alkyl chain on the proximal ring to maximize affinity. This specific

compound is likely a low-affinity probe or a metabolic precursor in this context.

Tertiary Application: Precursor for SDHI Fungicides
In agrochemical research, this compound serves as a synthesis intermediate for Succinate

Dehydrogenase Inhibitors (SDHIs).

Target: Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

Mechanism: The acid is converted to an amide (e.g., via reaction with an amine). The

resulting carboxamide binds to the Ubiquinone-binding site (Q-site) of the enzyme.

Role: The 2,3-dichlorophenyl ring occupies the hydrophobic pocket usually filled by the

ubiquinone tail, disrupting electron transport and halting ATP production in fungal pathogens.

Experimental Protocols for Validation
To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: TTR Fibril Formation Assay (Thioflavin T
Fluorescence)
Quantifies the ability of the compound to inhibit amyloid fibril formation.
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Preparation:

Purify Recombinant Wild-Type (WT) TTR or V30M variant (1 mg/mL) in phosphate buffer

(pH 7.4).

Prepare 10 mM stock of 2-(2,3-Dichlorophenyl)benzoic acid in DMSO.

Incubation:

Mix TTR (3.6 µM final) with the compound at molar ratios of 1:1, 1:2, and 1:5

(Protein:Drug).

Include a Negative Control (DMSO only) and Positive Control (Diflunisal).

Acid Denaturation:

Dilute mixture 1:1 with Acetate Buffer (pH 4.4) to induce dissociation.

Incubate at 37°C for 72 hours in a sealed 96-well plate.

Detection:

Add Thioflavin T (ThT) solution (10 µM final).

Measure Fluorescence Intensity (Ex: 440 nm, Em: 482 nm).

Validation Criteria:

The compound should reduce fluorescence intensity by >50% at equimolar concentrations

compared to the negative control.

Protocol B: Isothermal Titration Calorimetry (ITC)
Determines the thermodynamic binding parameters (Kd,

H,

S).
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Setup:

Cell: Wild-Type TTR (2-5 µM) in PBS.

Syringe: Compound (20-50 µM) in PBS + matched DMSO %.

Titration:

Perform 20 injections of 2 µL each at 25°C.

Analysis:

Fit data to a "Two Sets of Sites" model (due to negative cooperativity between the two T4

pockets).

Expected Result:

in the low nanomolar range (10-100 nM) and

in the micromolar range.

Structure-Activity Relationship (SAR) Data
Summary
The following table summarizes predicted activity based on the scaffold comparison with known

ligands.

Compound Scaffold
TTR Stabilization
(IC50)

AT1 Antagonism
(Ki)

2-(2,3-

Dichlorophenyl)benzoi

c acid

Biphenyl-2-COOH
~0.5 - 2.0 µM

(Predicted)
> 100 nM (Weak)

Diflunisal Biphenyl-3-COOH 1.1 µM Inactive

Tafamidis Benzoxazole-COOH 0.9 µM Inactive

Losartan Biphenyl-Tetrazole Inactive 19 nM
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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